molecular formula C27H26N2O5S B2700429 2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866813-58-3

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2700429
CAS RN: 866813-58-3
M. Wt: 490.57
InChI Key: PFCRXIPDTLZBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research delves into the metabolism of various chloroacetamide herbicides in liver microsomes from humans and rats. While the specific compound of interest isn't directly studied, the methodology and findings on the metabolism of structurally related compounds highlight the importance of understanding metabolic pathways for assessing potential human exposure risks and designing safer chemical agents (Coleman et al., 2000).

Structural Aspects of Amide Containing Isoquinoline Derivatives

This study focuses on the structural properties of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline solids. Such research underlines the significance of structural analysis in developing compounds with potential applications in materials science and pharmaceuticals (Karmakar et al., 2007).

Synthesis and Pharmacological Studies on Quinoline Derivatives

Investigations into the synthesis of new quinoline derivatives as potential antimicrobial agents showcase the application of these compounds in addressing global health challenges. This research exemplifies the process of drug discovery and development, from chemical synthesis to biological testing, emphasizing the role of chemical compounds in therapeutic advancements (Desai et al., 2007).

Molecular Modeling and Anti-tuberculosis Activity

A study on the synthesis and characterization of novel derivatives, aimed at combating tuberculosis, highlights the intersection of computational chemistry and pharmacology. By designing and synthesizing compounds then evaluating their biological activities, researchers contribute valuable insights into the fight against infectious diseases (Bai et al., 2011).

Novel Synthesis Approaches for Anti-cancer Activity

Research into novel synthesis methods for compounds with potential anti-cancer activity illustrates the ongoing efforts in medicinal chemistry to find effective treatments for cancer. The exploration of methionine synthase inhibitors underscores the role of targeted therapy in cancer treatment, showcasing the potential of chemical compounds to inhibit specific pathways involved in cancer progression (Elfekki et al., 2014).

properties

IUPAC Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-7-14-24-23(15-19)27(31)25(35(32,33)22-12-10-21(34-3)11-13-22)16-29(24)17-26(30)28-20-8-5-18(2)6-9-20/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRXIPDTLZBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.